An In-depth Technical Guide to Boc-DL-Trp-DL-Val-NHNH2
An In-depth Technical Guide to Boc-DL-Trp-DL-Val-NHNH2
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and key physicochemical properties of N-tert-butoxycarbonyl-DL-tryptophyl-DL-valine hydrazide (Boc-DL-Trp-DL-Val-NHNH2). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a foundational understanding of this specific dipeptide hydrazide.
Chemical Structure and Identifiers
Boc-DL-Trp-DL-Val-NHNH2 is a dipeptide derivative composed of DL-tryptophan and DL-valine residues. The N-terminus of the tryptophan residue is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus of the valine residue is modified to a hydrazide. The "DL" designation indicates that both amino acid residues are a racemic mixture of their D and L enantiomers.
Chemical Structure:
Molecular Formula: C₂₂H₃₃N₅O₄
IUPAC Name: tert-butyl (1-(1-(hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
SMILES String: CC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C
Physicochemical and Quantitative Data
| Property | Value (Calculated or Placeholder) |
| Molecular Weight | 431.53 g/mol |
| Appearance | White to off-white solid (Expected) |
| Melting Point | Not available |
| Solubility | Soluble in DMF, DMSO (Expected) |
| Theoretical %C | 61.23 |
| Theoretical %H | 7.71 |
| Theoretical %N | 16.23 |
| Theoretical %O | 14.83 |
| LogP (calculated) | 2.5 - 3.5 (Estimated) |
Synthesis and Experimental Protocols
The synthesis of Boc-DL-Trp-DL-Val-NHNH2 can be achieved through standard peptide coupling techniques. A common and effective method involves the coupling of the corresponding Boc-protected dipeptide acid with hydrazine. Peptide hydrazides are valuable intermediates in peptide chemistry, often used in the synthesis of larger peptides and proteins through methods like native chemical ligation.
General Synthesis of Dipeptide Hydrazides
The preparation of protected peptide hydrazides can be accomplished through several routes. One of the most direct methods in solution-phase synthesis involves the activation of the C-terminal carboxylic acid of a protected peptide followed by reaction with hydrazine. Common coupling reagents for this purpose include dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[1] Another approach is the direct hydrazinolysis of peptide esters (e.g., methyl or ethyl esters), although this can sometimes lead to side reactions.[2] For solid-phase peptide synthesis (SPPS), peptide hydrazides can be generated by hydrazinolysis of the peptide from the resin support or by using specialized hydrazine-linked resins.[3][4][5]
Proposed Experimental Protocol for Boc-DL-Trp-DL-Val-NHNH2
The following is a representative solution-phase protocol for the synthesis of Boc-DL-Trp-DL-Val-NHNH2 from its corresponding carboxylic acid precursor, Boc-DL-Trp-DL-Val-OH.
Materials:
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Boc-DL-Trp-DL-Val-OH
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Hydrazine hydrate (NH₂NH₂·H₂O)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen atmosphere
Procedure:
-
Dissolution: Dissolve Boc-DL-Trp-DL-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Activation: Add DCC (1.1 equivalents), dissolved in a minimal amount of anhydrous DCM, to the cooled solution dropwise. Stir the reaction mixture at 0 °C for 1 hour.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.5 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DMF.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Boc-DL-Trp-DL-Val-NHNH2.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the proposed solution-phase synthesis of Boc-DL-Trp-DL-Val-NHNH2.
Caption: Solution-phase synthesis of Boc-DL-Trp-DL-Val-NHNH2.
References
- 1. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 3. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
